molecular formula C9H5Cl2F2NO4S B14347578 2-(2,2-Dichloro-1,1-difluoroethoxy)benzene-1-sulfonyl isocyanate CAS No. 90681-80-4

2-(2,2-Dichloro-1,1-difluoroethoxy)benzene-1-sulfonyl isocyanate

Katalognummer: B14347578
CAS-Nummer: 90681-80-4
Molekulargewicht: 332.11 g/mol
InChI-Schlüssel: ZGLRZSBVMPZLMX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2,2-Dichloro-1,1-difluoroethoxy)benzene-1-sulfonyl isocyanate is a complex organic compound that features a benzene ring substituted with a sulfonyl isocyanate group and a 2,2-dichloro-1,1-difluoroethoxy group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2-Dichloro-1,1-difluoroethoxy)benzene-1-sulfonyl isocyanate typically involves multiple steps. One common approach is to start with the benzene ring and introduce the sulfonyl isocyanate group through a sulfonation reaction followed by isocyanation. The 2,2-dichloro-1,1-difluoroethoxy group can be introduced via a nucleophilic substitution reaction using appropriate reagents and conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2,2-Dichloro-1,1-difluoroethoxy)benzene-1-sulfonyl isocyanate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols. Substitution reactions can lead to the formation of various substituted benzene derivatives.

Wissenschaftliche Forschungsanwendungen

2-(2,2-Dichloro-1,1-difluoroethoxy)benzene-1-sulfonyl isocyanate has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis to introduce sulfonyl isocyanate groups into molecules.

    Biology: The compound can be used in biochemical studies to investigate the effects of sulfonyl isocyanate groups on biological systems.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 2-(2,2-Dichloro-1,1-difluoroethoxy)benzene-1-sulfonyl isocyanate involves its interaction with molecular targets through its functional groups. The sulfonyl isocyanate group can react with nucleophiles such as amines or alcohols, leading to the formation of ureas or carbamates. These reactions can affect various molecular pathways and biological processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1,2-Dichlorobenzene: A simpler compound with two chlorine atoms on the benzene ring.

    Benzene, (1,2-dichloroethyl): Contains a 1,2-dichloroethyl group on the benzene ring.

    Benzenesulfonyl isocyanate: Lacks the 2,2-dichloro-1,1-difluoroethoxy group but contains the sulfonyl isocyanate group.

Uniqueness

2-(2,2-Dichloro-1,1-difluoroethoxy)benzene-1-sulfonyl isocyanate is unique due to the presence of both the 2,2-dichloro-1,1-difluoroethoxy group and the sulfonyl isocyanate group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Eigenschaften

CAS-Nummer

90681-80-4

Molekularformel

C9H5Cl2F2NO4S

Molekulargewicht

332.11 g/mol

IUPAC-Name

2-(2,2-dichloro-1,1-difluoroethoxy)-N-(oxomethylidene)benzenesulfonamide

InChI

InChI=1S/C9H5Cl2F2NO4S/c10-8(11)9(12,13)18-6-3-1-2-4-7(6)19(16,17)14-5-15/h1-4,8H

InChI-Schlüssel

ZGLRZSBVMPZLMX-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C(=C1)OC(C(Cl)Cl)(F)F)S(=O)(=O)N=C=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.